molecular formula C12H14ClN3O B2856741 3-chloro-4-[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]aniline CAS No. 1310379-26-0

3-chloro-4-[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]aniline

Cat. No.: B2856741
CAS No.: 1310379-26-0
M. Wt: 251.71
InChI Key: MSDGIXMSQPTASE-UHFFFAOYSA-N
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Description

3-chloro-4-[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a chloro group, a methoxy group, and a pyrazole ring attached to the aniline core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-chloro-4-[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]aniline typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methoxyaniline with 1,3-dimethyl-5-pyrazolylmethanol under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Chemical Reactions Analysis

3-chloro-4-[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The chloro group in the compound can be substituted by nucleophiles like amines or thiols, leading to the formation of new derivatives with different functional groups.

Scientific Research Applications

3-chloro-4-[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-4-[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

3-chloro-4-[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]aniline can be compared with other similar compounds such as:

Properties

IUPAC Name

3-chloro-4-[(2,5-dimethylpyrazol-3-yl)methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c1-8-5-10(16(2)15-8)7-17-12-4-3-9(14)6-11(12)13/h3-6H,7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDGIXMSQPTASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)COC2=C(C=C(C=C2)N)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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